1-Allyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Allyl-1H-pyrazole-4-carbaldehyde is a chemical compound characterized by its molecular formula C7H8N2O. It is a derivative of pyrazole, a heterocyclic aromatic organic compound, and contains an allyl group attached to the pyrazole ring. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-1H-pyrazole-4-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazole-4-carbaldehyde with allyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for efficiency and yield, ensuring the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-1H-pyrazole-4-carbaldehyde can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1-Allyl-1H-pyrazole-4-carbaldehyde has various scientific research applications across multiple fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has shown potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Allyl-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
1-Allyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as 1-Phenyl-1H-pyrazole-4-carbaldehyde and 1H-Pyrazole-4-carboxaldehyde. While these compounds share the pyrazole core, the presence of different substituents (allyl vs. phenyl) results in distinct chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new materials and drugs. Further research into its properties and applications will continue to expand its utility in various fields.
Properties
IUPAC Name |
1-prop-2-enylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-3-9-5-7(6-10)4-8-9/h2,4-6H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMBCPYABYDBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672466 | |
Record name | 1-(Prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78758-36-8 | |
Record name | 1-(Prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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